molecular formula C28H38O9 B106009 Taxinin H CAS No. 18530-10-4

Taxinin H

Cat. No. B106009
CAS RN: 18530-10-4
M. Wt: 518.6 g/mol
InChI Key: REWKPSYPXPCBCQ-VDDMMWHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxinin H is a natural product that belongs to the daphnane-type diterpenoids family. It is found in the leaves of Taxus chinensis, a species of yew tree. Taxinin H has been a subject of interest in scientific research due to its potential as an anticancer agent.

Scientific Research Applications

Cardiovascular Protection

Taxifolin, a compound closely related to Taxinin H, has been identified to confer protection against myocardial ischemia/reperfusion injury. It enhances the recovery of ventricular function and modulates oxidative stress markers, significantly influencing the mitochondrial apoptosis pathway. This cardioprotective effect is crucial in mitigating cardiac-related disorders and promoting cardiovascular health (Tang et al., 2019).

Antimicrobial and Antiviral Activities

Hydrolysable Tannins, like Taxinin H, are recognized for their antimicrobial and antiviral activities. These compounds effectively combat various viruses, bacteria, and eukaryotic microorganisms, marking them as potential candidates in the development of new antimicrobial and antiviral agents. The specificity of their action and the potential to synergize with existing therapies make them a focal point in medicinal plant research (Buzzini et al., 2008).

Osteogenic Effects

Taxifolin has been found to stimulate the osteogenic differentiation of human bone marrow mesenchymal stem cells. It modulates key pathways, potentially through the antagonism of the NF-κB signaling pathway, suggesting its role in bone health and the treatment of bone-related diseases (Wang et al., 2017).

Oxidative DNA Damage Protection

Taxifolin exhibits strong antioxidant capabilities, protecting against oxidative DNA damage in vitro. It also shields zebrafish embryos from cadmium toxicity, indicating its potential as a protective agent against environmental and oxidative stressors (Manigandan et al., 2015).

properties

CAS RN

18530-10-4

Product Name

Taxinin H

Molecular Formula

C28H38O9

Molecular Weight

518.6 g/mol

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C28H38O9/c1-13-20(33)12-19-24(35-16(4)30)23-14(2)21(34-15(3)29)10-11-28(23,9)26(37-18(6)32)25(36-17(5)31)22(13)27(19,7)8/h19,21,23-26H,2,10-12H2,1,3-9H3/t19-,21-,23-,24+,25+,26-,28+/m0/s1

InChI Key

REWKPSYPXPCBCQ-VDDMMWHUSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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